1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol
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Overview
Description
1-(Pyridin-2-ylmethyl)-1H-imidazole-2-thiol is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol typically involves the reaction of pyridine-2-carbaldehyde with imidazole-2-thiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, amines
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-1H-imidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is crucial in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-amine
- 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid
- 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-sulfonamide
Uniqueness: 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. The presence of both pyridine and imidazole rings also enhances its ability to form coordination complexes with metal ions, making it a versatile compound in various applications.
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c13-9-11-5-6-12(9)7-8-3-1-2-4-10-8/h1-6H,7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCFMSXWUCZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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